Pyrazine, 2-heptyl-3,5-dimethyl-
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Overview
Description
Pyrazine, 2-heptyl-3,5-dimethyl- is a heterocyclic aromatic organic compound. It belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a pyrazine ring substituted with a heptyl group at the 2-position and two methyl groups at the 3- and 5-positions. Pyrazines are widely recognized for their roles in flavor and fragrance industries, as well as their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine derivatives, including 2-heptyl-3,5-dimethylpyrazine, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-diaminopyridine with heptanal in the presence of an acid catalyst, followed by methylation at the 3- and 5-positions using methyl iodide . Another approach involves the condensation of 2,5-dimethylpyrazine with heptanal under acidic conditions .
Industrial Production Methods
Industrial production of pyrazine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2-heptyl-3,5-dimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrazine N-oxides
Reduction: Reduced pyrazine derivatives
Substitution: Substituted pyrazine derivatives with various functional groups
Scientific Research Applications
Pyrazine, 2-heptyl-3,5-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of pyrazine, 2-heptyl-3,5-dimethyl-, involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular membranes can disrupt microbial cell walls, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
- 2,3,5,6-Tetramethylpyrazine
Uniqueness
Pyrazine, 2-heptyl-3,5-dimethyl-, is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties and biological activities compared to other pyrazine derivatives. The heptyl group enhances its hydrophobicity, potentially increasing its interaction with lipid membranes and improving its efficacy in certain applications .
Properties
CAS No. |
871791-49-0 |
---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
2-heptyl-3,5-dimethylpyrazine |
InChI |
InChI=1S/C13H22N2/c1-4-5-6-7-8-9-13-12(3)15-11(2)10-14-13/h10H,4-9H2,1-3H3 |
InChI Key |
VDZUUSBUGUAPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC=C(N=C1C)C |
Origin of Product |
United States |
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